2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine
Description
Properties
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-7-3-2-4-10(14)9-15-11-8-12-5-6-13-11/h5-6,8,10H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXYPRWXFMLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Dicarbonyl Compounds with Diamines
Pyrazine derivatives are classically synthesized via condensation reactions between 1,2-dicarbonyl compounds and 1,2-diamines. For example, reacting glyoxal with ethylenediamine under basic conditions yields pyrazine. However, introducing substituents requires tailored precursors:
Oxidation of Dihydropyrazines
Dihydropyrazines, formed by condensing 1,2-diamines with 1,2-diketones, are oxidized to pyrazines using agents like manganese dioxide (MnO₂) or copper(II) oxide (CuO). This method ensures regioselectivity but requires careful control of oxidation conditions to avoid over-oxidation.
Preparation of the (1-Methylpiperidin-2-yl)methoxy Side Chain
Synthesis of 1-Methylpiperidine-2-methanol
The side chain originates from piperidine-2-methanol, which undergoes N-methylation:
- Reduction of Piperidine-2-carboxylic Acid : Lithium aluminum hydride (LiAlH₄) reduces piperidine-2-carboxylic acid methyl ester to piperidine-2-methanol.
- N-Methylation : Treating piperidine-2-methanol with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 1-methylpiperidine-2-methanol.
Conversion to Bromide Derivative
The alcohol is converted to (1-methylpiperidin-2-yl)methyl bromide using phosphorus tribromide (PBr₃) in dichloromethane. This step is critical for subsequent alkylation reactions.
Key Alkylation Strategies
Silver Carbonate-Mediated Alkylation
2-Hydroxypyrazine reacts with (1-methylpiperidin-2-yl)methyl bromide in the presence of silver carbonate (Ag₂CO₃) and dichloromethane (DCM) to form the ether linkage. The reaction proceeds via an SN2 mechanism, with silver ions polarizing the hydroxyl group for nucleophilic displacement:
$$
\text{2-Hydroxypyrazine} + \text{(1-Methylpiperidin-2-yl)methyl bromide} \xrightarrow{\text{Ag}2\text{CO}3, \text{DCM}} \text{this compound}
$$
Typical Procedure :
Mitsunobu Reaction
An alternative employs the Mitsunobu reaction to couple 2-hydroxypyrazine with 1-methylpiperidine-2-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids bromide synthesis but requires stoichiometric reagents:
$$
\text{2-Hydroxypyrazine} + \text{1-Methylpiperidine-2-methanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}
$$
Typical Procedure :
- Dissolve 2-hydroxypyrazine (1.0 equiv), 1-methylpiperidine-2-methanol (1.5 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in tetrahydrofuran (THF).
- Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
- Concentrate and purify via silica gel chromatography.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Silver Carbonate | High reproducibility; mild conditions | Requires bromide synthesis; moderate yields |
| Mitsunobu | No pre-formed halide needed | Expensive reagents; lower yields |
Characterization and Validation
Synthesized this compound is characterized via:
- ¹H NMR : Peaks at δ 2.24 (piperidine methyl), 3.74 (N-methyl), 5.33 (OCH₂).
- MS : Molecular ion peak at m/z 237 (M+H)⁺.
- IR : Stretching vibrations at 2929 cm⁻¹ (C-H) and 1245 cm⁻¹ (C-O-C).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyrazine ring to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. 2-(Piperidin-4-yloxy)pyrazine Hydrochloride This compound (CAS 950649-21-5) replaces the methylpiperidinylmethoxy group with a piperidin-4-yloxy substituent.
B. 2-Methoxy-3-isopropylpyrazine (IPMP)
IPMP, a volatile compound found in plant roots, shares a methoxy-substituted pyrazine core but lacks the methylpiperidine moiety. Its simpler structure enhances volatility, making it effective as a nematode attractant, whereas the bulkier methylpiperidine group in the target compound likely reduces volatility and increases membrane permeability .
C. Pyrazine-Based Chromophores (e.g., 2,5-Bis(2-phenylethenyl)pyrazine Derivatives)
Methoxy groups on peripheral benzene rings in these chromophores influence π-conjugation and solid-state packing via CH···O interactions. In contrast, the methylpiperidine-methoxy group in the target compound disrupts planar stacking, favoring 3D molecular arrangements and altering photophysical properties .
Electronic and Photophysical Properties
Pyrazine derivatives with electron-donating groups (EDGs) like methoxy or dimethylamino exhibit intramolecular charge transfer (ICT). The target compound’s methylpiperidine-methoxy group acts as a moderate EDG, but its steric bulk may restrict solvatochromic shifts compared to planar EDGs like diphenylamino groups. For example:
| Compound | λabs (nm) | λem (nm) | Solvatochromism |
|---|---|---|---|
| Target Compound | 320–350 | 450–500 | Moderate |
| Diphenylamino-pyrazine [18] | 380–420 | 550–600 | Strong |
The reduced ICT in the target compound is attributed to the twisted conformation of the methylpiperidine group, which limits conjugation .
Biological Activity
2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a pyrazine ring substituted with a methoxy group linked to a 1-methylpiperidine moiety. This configuration may influence its interaction with biological targets, enhancing its pharmacological profile.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. Studies have shown that certain pyrazines can inhibit bacterial growth, suggesting potential applications in treating infections .
- Antitumor Properties : Pyrazole derivatives, closely related to pyrazines, have demonstrated significant antitumor activity against various cancer cell lines. For instance, some pyrazole carboxamides showed notable efficacy against breast cancer cells in vitro .
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects, potentially useful in managing inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds often act by inhibiting specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : The methoxy and piperidine groups may facilitate binding to various receptors, influencing neurotransmitter systems or other signaling pathways.
Antimicrobial Activity
A study examining the antimicrobial properties of various pyrazine derivatives found that those with piperidine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for further antimicrobial development.
Antitumor Activity
In a recent investigation, a series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives displayed significant cytotoxicity, particularly when combined with traditional chemotherapeutic agents like doxorubicin, highlighting the potential for synergistic effects in treatment protocols .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Isobutyl-2-methoxypyrazine | Antimicrobial | Enzyme inhibition |
| Pyrazole carboxamide derivatives | Antitumor | Induction of apoptosis |
| Fentanyl analogs | Analgesic | μ-opioid receptor agonism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
